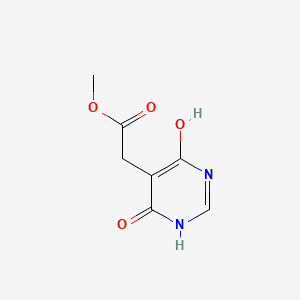

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

描述

属性

IUPAC Name |

methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-5(10)2-4-6(11)8-3-9-7(4)12/h3H,2H2,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJXBVAZZBKSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30710468 | |

| Record name | Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171096-32-5 | |

| Record name | Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Synthetic Strategy Overview

The synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is proposed to proceed via the following key transformations:

-

Formation of 4,6-dihydroxypyrimidine: This foundational step involves the cyclocondensation of a malonic ester with formamide in the presence of a strong base.

-

Functionalization at the 5-position: To introduce the acetate side chain, a three-step sequence is proposed:

-

Formylation: A Vilsmeier-Haack reaction to introduce a formyl group (-CHO) at the electron-rich 5-position of the pyrimidine ring.

-

Oxidation: Oxidation of the formyl group to a carboxylic acid (-COOH).

-

Esterification: Conversion of the carboxylic acid to the desired methyl ester (-COOCH₃).

-

This strategic approach allows for the reliable construction of the core heterocycle followed by a controlled introduction of the required side chain.

II. Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxypyrimidine

This procedure is adapted from established methods for the synthesis of 4,6-dihydroxypyrimidine.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | (To be specified) | (To be calculated) |

| Formamide | 45.04 | (To be specified) | (To be calculated) |

| Sodium methoxide | 54.02 | (To be specified) | (To be calculated) |

| Methanol | 32.04 | (Solvent) | - |

| Hydrochloric acid | 36.46 | (For neutralization) | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add formamide, followed by the dropwise addition of diethyl malonate while stirring.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The precipitate of 4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This multi-step functionalization is based on analogous reactions reported for similar heterocyclic systems.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,6-dihydroxypyrimidine | 112.09 | (To be specified) | (To be calculated) |

| Phosphorus oxychloride (POCl₃) | 153.33 | (To be specified) | (To be calculated) |

| N,N-Dimethylformamide (DMF) | 73.09 | (Solvent/Reagent) | - |

Procedure:

-

In a three-necked flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

-

To this pre-formed reagent, add 4,6-dihydroxypyrimidine portion-wise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 4,6-dihydroxy-5-pyrimidinecarboxaldehyde.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,6-dihydroxy-5-pyrimidinecarboxaldehyde | 140.10 | (To be specified) | (To be calculated) |

| Sodium chlorite (NaClO₂) | 90.44 | (To be specified) | (To be calculated) |

| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | (Buffer) | - |

| tert-Butanol | 74.12 | (Solvent) | - |

| Water | 18.02 | (Solvent) | - |

Procedure:

-

Suspend 4,6-dihydroxy-5-pyrimidinecarboxaldehyde in a mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate as a buffer.

-

To this suspension, add a solution of sodium chlorite in water dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid | 170.12 | (To be specified) | (To be calculated) |

| Methanol | 32.04 | (Solvent/Reagent) | - |

| Sulfuric acid (H₂SO₄) | 98.08 | (Catalyst) | - |

Procedure:

-

Suspend 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

III. Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

| Step | Reaction | Key Reagents | Expected Product | Potential Yield Range (%) |

| 1 | Cyclocondensation | Diethyl malonate, Formamide, Sodium methoxide | 4,6-dihydroxypyrimidine | 70-85 |

| 2a | Vilsmeier-Haack Formylation | POCl₃, DMF | 4,6-dihydroxy-5-pyrimidinecarboxaldehyde | 60-75 |

| 2b | Oxidation | NaClO₂ | 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid | 80-95 |

| 2c | Esterification | Methanol, H₂SO₄ (cat.) | This compound | 75-90 |

Note: Yields are estimates based on analogous reactions and will require experimental optimization.

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

V. Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. The proposed pathway relies on well-established chemical transformations, providing a solid foundation for researchers to undertake the synthesis of this target molecule. The provided experimental protocols, while based on analogous reactions, will require optimization of reaction conditions, purification methods, and thorough analytical characterization to achieve the desired product with high purity and yield. This guide serves as a valuable starting point for the successful laboratory synthesis of this compound for its potential applications in drug discovery and development.

Technical Guide: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is limited in publicly available scientific literature. This guide has been compiled using information on closely related compounds and established principles of pyrimidine chemistry. The presented data, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.

Core Properties

This compound is a pyrimidine derivative with the chemical formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . Its structure suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 171096-32-5 | |

| Molecular Formula | C₇H₈N₂O₄ | |

| Molecular Weight | 184.15 g/mol | |

| IUPAC Name | methyl 2-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | Indicates keto-enol tautomerism |

| Melting Point | Not available | |

| Boiling Point | 378.6 ± 37.0 °C (Predicted) | Predicted value, requires experimental confirmation. |

| Solubility | Not available | Expected to have some solubility in polar organic solvents like DMSO and DMF. |

| Flash Point | 182.8 ± 26.5 °C (Predicted) | Predicted value, requires experimental confirmation. |

Structural Features and Tautomerism

A key characteristic of the 4,6-dihydroxypyrimidine core is its existence in various tautomeric forms. The "dihydroxy" form is in equilibrium with "keto-enol" and "diketo" forms. The predominant tautomer can be influenced by the solvent, pH, and temperature. The IUPAC name, methyl 2-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, suggests that the keto-enol form is a significant contributor.

Keto-Enol Tautomerism of the Pyrimidine Ring

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 5-substituted 4,6-dihydroxypyrimidines.

Proposed Synthesis

A common and effective method for synthesizing the 4,6-dihydroxypyrimidine core is the condensation of a malonic acid derivative with urea or a related compound. For the target molecule, a potential starting material would be a suitably substituted malonic ester.

Proposed Synthesis Workflow

General Experimental Protocol (Hypothetical)

Materials:

-

Diethyl 2-(methoxycarbonylmethyl)malonate

-

Urea

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add diethyl 2-(methoxycarbonylmethyl)malonate, followed by urea.

-

Condensation and Cyclization: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Predicted Spectroscopic Data

No experimental spectroscopic data for this compound was found. The following table provides predicted key signals based on its chemical structure.

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm)- Singlet for the methylene protons of the acetate group (~3.5 ppm)- Broad singlets for the N-H and O-H protons (variable, depending on solvent and tautomeric form)- Singlet for the C2-H of the pyrimidine ring (if unsubstituted) |

| ¹³C NMR | - Signal for the ester carbonyl carbon (~170 ppm)- Signals for the pyrimidine ring carbons (in the range of 150-170 ppm for carbons attached to nitrogen and oxygen)- Signal for the methylene carbon of the acetate group- Signal for the methyl ester carbon (~52 ppm) |

| IR (cm⁻¹) | - Broad O-H and N-H stretching bands (3200-3500 cm⁻¹)- C=O stretching of the ester (~1735 cm⁻¹)- C=O stretching of the pyrimidine ring (keto form, ~1650-1700 cm⁻¹)- C=N and C=C stretching of the pyrimidine ring (1500-1600 cm⁻¹) |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 185.05 |

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for this compound, the pyrimidine scaffold is a well-known pharmacophore present in numerous bioactive compounds. Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

The biological activity of pyrimidine derivatives is often attributed to their ability to interact with various enzymes and receptors. For instance, many pyrimidine-containing compounds act as kinase inhibitors by competing with ATP for the binding site on the enzyme.

Generalized Kinase Inhibition Pathway

Given its structural features, this compound could potentially be investigated for its activity as an enzyme inhibitor or a receptor antagonist in various disease models. However, without experimental data, its biological role remains speculative.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a summary of its known properties and predictive insights into its synthesis, characterization, and potential biological relevance based on the chemistry of related pyrimidine derivatives. It is imperative that the information presented herein is validated through rigorous experimental studies to fully elucidate the properties and potential applications of this compound.

In-Depth Technical Guide: Physicochemical Properties of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its fundamental molecular characteristics and provides a logical workflow for compound identification.

Core Molecular Attributes

This compound is a pyrimidine derivative characterized by the presence of two hydroxyl groups and a methyl acetate substituent. These functional groups are pivotal to its chemical reactivity and potential biological activity.

Quantitative Data Summary

The fundamental molecular properties of this compound are presented in the table below for clear and concise reference.

| Property | Value | Source |

| Molecular Formula | C7H8N2O4 | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| CAS Number | 171096-32-5 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific research compounds are often proprietary or published in peer-reviewed chemical literature. For the synthesis of related pyrimidine compounds, general methodologies often involve cyclization reactions. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine can be achieved by the condensation of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.[2] This is followed by acidification to precipitate the dihydroxypyrimidine product.[2] The synthesis of the title compound would likely involve a similar pyrimidine ring formation followed by the introduction of the acetate side chain at the 5-position.

For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) would be employed to confirm the structure and purity of this compound.

Logical Workflow for Compound Identification

The process of identifying and characterizing a chemical compound follows a systematic workflow. The diagram below illustrates a typical sequence of steps undertaken in a research setting.

References

In-depth Technical Guide: Biological Activity of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Biological Activity of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Executive Summary

This document provides a detailed overview of the known biological activities of this compound. Our comprehensive literature review indicates that, to date, there are no published studies specifically detailing the biological activity, mechanism of action, or therapeutic potential of this particular compound. However, significant research exists for structurally related pyrimidine derivatives, which suggests potential areas for future investigation. This guide will summarize the available information on close analogs and provide generalized experimental protocols for assessing the biological activity of novel pyrimidine compounds.

Introduction to this compound

This compound is a heterocyclic compound featuring a dihydroxypyrimidine core. The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The dihydroxy substitution pattern and the acetate side chain of the target molecule offer unique physicochemical properties that could translate into specific biological functions.

Biological Activity of Structurally Related Compounds

While no direct data exists for this compound, research on analogous compounds provides valuable insights into its potential biological profile.

Dichloro-analogue: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate

The most closely related compound with available data is Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. While specific biological activity studies are not detailed in the public domain, its availability from commercial vendors suggests its use as a chemical intermediate in the synthesis of more complex molecules. The chloro-substituents serve as reactive sites for nucleophilic substitution, making it a versatile building block in medicinal chemistry.

Other Pyrimidine Derivatives

A broader survey of pyrimidine-containing compounds reveals a diverse range of biological activities:

-

Herbicidal Activity: Certain 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have demonstrated potent herbicidal activity against monocotyledonous plants.[1]

-

Antimicrobial Activity: Pyrimidine sulfonate esters have shown good antibacterial activity against various plant pathogens like Xanthomonas oryzae and Xanthomonas axonopodis.

-

Enzyme Inhibition:

-

Imidazo[1,2-a]pyrimidine derivatives have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP4), a target for type 2 diabetes treatment.

-

Other pyrimidine analogues have been investigated as inhibitors of enzymes such as dihydrofolate reductase.

-

-

Anticancer and Antiviral Activity: 5-substituted 2'-deoxyuridine derivatives, which contain a pyrimidine core, have shown inhibitory effects on the growth of sarcoma and leukemia cell lines, as well as antiviral activity against Herpes Simplex Virus type 1.

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following workflow outlines a general strategy for characterizing a novel chemical entity.

References

An In-depth Technical Guide to Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate and its derivatives and analogs. It covers their synthesis, biological activities, and potential as therapeutic agents. The document includes detailed experimental protocols for the synthesis of the core pyrimidine structure and for key biological assays. Furthermore, it presents quantitative biological data in structured tables and visualizes relevant signaling pathways using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The 4,6-dihydroxypyrimidine moiety, in particular, has attracted significant attention due to its versatile chemical reactivity and its ability to interact with various biological targets. The introduction of a methyl acetate group at the 5-position of this pyrimidine core, yielding this compound, opens up avenues for the development of novel derivatives and analogs with potentially enhanced and selective pharmacological profiles.

This guide explores the synthesis of these compounds, summarizes their reported biological activities with a focus on enzyme inhibition and cellular effects, and provides detailed methodologies for their evaluation. It also delves into the key signaling pathways modulated by these pyrimidine derivatives, offering insights into their therapeutic potential.

Synthesis of this compound and its Analogs

The synthesis of the core structure, 4,6-dihydroxypyrimidine, is a well-established process. A common method involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.

General Synthesis of the 4,6-Dihydroxypyrimidine Core

A prevalent method for synthesizing the 4,6-dihydroxypyrimidine core involves the reaction of a malonic ester with formamide and an alkali metal alkoxide, such as sodium methoxide. The reaction is typically carried out at an elevated temperature. The product is then isolated by acidification of the reaction mixture after cooling and dilution with water.

A variation of this process for a methylated analog, 4,6-dihydroxy-2-methylpyrimidine, involves the condensation of acetamidinium chloride and diethyl malonate in the presence of an organic alkali.[1] The use of methanol as a solvent for the preparation of sodium methoxide is also common.[1]

Hypothetical Synthesis of this compound

Step 1: Synthesis of 4,6-dihydroxypyrimidine. This can be achieved by reacting dimethyl malonate with formamide and sodium methoxide in methanol.

Step 2: C5-Alkylation with a Methyl Haloacetate. The resulting 4,6-dihydroxypyrimidine could then be reacted with a suitable electrophile, such as methyl bromoacetate, in the presence of a base to introduce the methyl acetate moiety at the C-5 position. The reactivity of the C-5 position of the 4,6-dihydroxypyrimidine ring is crucial for this step.

Biological Activities and Therapeutic Potential

Derivatives of 4,6-dihydroxypyrimidine have demonstrated a wide array of biological activities, highlighting their potential in various therapeutic areas. The introduction of different substituents at the C-2, C-5, and other positions of the pyrimidine ring significantly influences their pharmacological profiles.

Anti-inflammatory Activity

Several pyrimidine derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: The anti-inflammatory action of many pyrimidine-based compounds is linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins.[2] Selective COX-2 inhibition is a particularly desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Certain novel pyrimidine derivatives have shown excellent COX-2 inhibitory activity, with IC50 values in the micromolar and even nanomolar range.[3][4]

-

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Pyrimidine imidazole derivatives have been shown to inhibit iNOS by preventing its dimerization, a crucial step for its enzymatic activity.[5]

Anticancer Activity

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with several derivatives targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Pyrimidine-based compounds have been developed as potent EGFR inhibitors.[6][7]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Inhibition of FAK is a promising strategy for targeting cancer metastasis.[4]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been reported as potent CDK2 inhibitors.[8]

-

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer. Morpholinopyrimidine-based compounds have been investigated as inhibitors of this pathway.[9]

-

Induction of Apoptosis: Many anticancer pyrimidine derivatives exert their effects by inducing programmed cell death (apoptosis) in cancer cells. For example, certain pyrido[2,3-d]pyrimidine derivatives can induce apoptosis by promoting caspase-3 activation and DNA fragmentation.[10]

Other Biological Activities

Beyond anti-inflammatory and anticancer effects, pyrimidine derivatives have shown potential in other therapeutic areas:

-

Antiplatelet Activity: Some 8-azapurine derivatives, which are analogs of purines containing a pyrimidine ring, have been designed and synthesized as antiplatelet agents.

-

Antimicrobial and Antiviral Activity: The pyrimidine core is also found in various antimicrobial and antiviral drugs.

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected this compound derivatives and analogs from the literature.

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound Class | Target | Assay | IC50 Value | Reference |

| Pyrimidine-based analogs | COX-2 | In vitro COX inhibition | 0.65 µM | [3] |

| Pyrimidine derivatives | COX-2 | In vitro COX inhibition | 0.16 µM | [4] |

| Pyrimidine imidazole derivative | iNOS | NO Synthesis Assay | - | [5] |

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Cell Line | Assay | IC50 Value | Reference |

| Pyrimidine-sulfonamide hybrid | HCT-116 (Colon Cancer) | MTT Assay | 5.66 µM | [11] |

| N-(pyridin-3-yl) pyrimidin-4-amine | MV4-11 (Leukemia) | Antiproliferative Assay | Comparable to Palbociclib | [8] |

| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate Cancer) | Antiproliferative Assay | 1.54 µM | [10] |

| Pyrimidine-based pyrene hybrid | HCT-116 (Colon Cancer) | EGFR Kinase Inhibition | 77.03 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis Protocol: General Procedure for 4,6-Dihydroxypyrimidine

This protocol is based on the general principles of pyrimidine synthesis.

Materials:

-

Dimethyl malonate

-

Formamide

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in methanol under an inert atmosphere.

-

Add formamide to the solution and heat the mixture to a specified temperature (e.g., 50-65°C).

-

Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to heat the mixture under reflux for a designated period (e.g., 1-3 hours).

-

Cool the reaction mixture to room temperature and then dilute with water.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2, which will cause the 4,6-dihydroxypyrimidine to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Assay Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a general guideline for assessing the COX-2 inhibitory activity of test compounds.

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[12][13]

Biological Assay Protocol: Cell Proliferation (MTT) Assay

This protocol outlines a common method for evaluating the antiproliferative effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[14]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways that are often targeted by pyrimidine derivatives in the context of cancer and inflammation.

Caption: Focal Adhesion Kinase (FAK) Signaling Pathway.

Caption: PI3K/Akt/mTOR Signaling Pathway.

Caption: NF-κB Signaling Pathway.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Their diverse biological activities stem from the versatility of the pyrimidine scaffold, which allows for structural modifications that can fine-tune their pharmacological properties and target selectivity. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. The detailed experimental protocols and signaling pathway diagrams are intended to empower researchers to further explore and develop this important class of molecules for future therapeutic applications. Continued investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the potential of these pyrimidine derivatives into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

Spectroscopic Data for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound is not publicly available. This document, therefore, provides a predictive analysis based on the known spectroscopic characteristics of closely related pyrimidine derivatives and outlines the standard methodologies for acquiring such data.

Predicted Spectroscopic Characteristics

The structural features of this compound, including the dihydroxypyrimidine ring, the acetate group, and the methylene bridge, suggest the following expected spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The dihydroxypyrimidine moiety can exist in tautomeric forms (keto-enol), which would significantly influence the chemical shifts of the ring and hydroxyl protons.

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2-H | 8.0 - 8.5 | 145 - 155 |

| Pyrimidine C4-OH | 10.0 - 12.0 (broad) | 160 - 170 |

| Pyrimidine C6-OH | 10.0 - 12.0 (broad) | 160 - 170 |

| Pyrimidine C5 | - | 100 - 110 |

| -CH₂- | 3.5 - 4.0 | 30 - 40 |

| -OCH₃ | 3.6 - 3.8 | 50 - 55 |

| C=O (ester) | - | 170 - 175 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| N-H stretch (tautomer) | 3100 - 3500 | Medium, Broad |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Medium |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C=O stretch (keto tautomer) | 1650 - 1700 | Strong |

| C=N stretch (pyrimidine ring) | 1550 - 1650 | Medium |

| C-O stretch (ester/ether) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₈N₂O₄), the expected molecular weight is approximately 184.15 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 184 | Molecular Ion |

| [M+H]⁺ | 185 | Protonated Molecular Ion (in ESI+) |

| [M-OCH₃]⁺ | 153 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 125 | Loss of carbomethoxy group |

Experimental Protocols

While specific data for the target compound is unavailable, the following are detailed, standard methodologies for the spectroscopic analysis of a novel pyrimidine derivative.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe exchangeable protons (like -OH and -NH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization in Electrospray Ionization (ESI).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

-

Data Processing: The acquired data is processed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel pyrimidine derivative like this compound.

Potential Research Applications of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a derivative of 4,6-dihydroxypyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrimidine ring is a core structure in numerous bioactive compounds, including approved drugs and investigational agents. The 4,6-dihydroxypyrimidine moiety, in particular, serves as a versatile intermediate in the synthesis of a wide range of molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the potential research applications of this compound, drawing upon the known biological activities of structurally related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document aims to provide a comprehensive framework for its potential synthesis, biological evaluation, and mechanistic investigation.

Molecular Profile:

| Property | Value |

| CAS Number | 171096-32-5 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

Proposed Synthesis

A potential synthetic workflow is outlined below:

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for a proposed synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. The synthesis is divided into two main stages: the preparation of the core intermediate, 4,6-dihydroxypyrimidine, followed by the introduction of the methyl acetate moiety at the 5-position. The protocols are based on established synthetic methodologies for related compounds due to the absence of a direct published procedure for the target molecule.

Proposed Synthesis Pathway

The proposed synthetic route involves the initial formation of the 4,6-dihydroxypyrimidine ring via a condensation reaction. Subsequently, a formyl group is introduced at the 5-position through a Vilsmeier-Haack reaction. The resulting aldehyde undergoes a Knoevenagel condensation with malonic acid, followed by esterification to yield the final product.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine

This protocol describes the cyclocondensation reaction to form the pyrimidine ring structure.[1][2][3][4][5][6]

Objective: To synthesize 4,6-dihydroxypyrimidine from a malonate ester and formamide.

Materials:

-

Dimethyl malonate

-

Formamide

-

Sodium methoxide

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium methoxide in methanol is prepared.

-

Formamide is added to the sodium methoxide solution.

-

The mixture is heated to a specified temperature (e.g., 50-75°C).

-

Dimethyl malonate is then added dropwise to the heated mixture over a period of time.

-

The reaction mixture is refluxed for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, water is added to dissolve the resulting solid.

-

The methanol is removed under reduced pressure.

-

The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4,6-dihydroxypyrimidine as a solid.

Quantitative Data for Synthesis of 4,6-Dihydroxypyrimidine and Analogs:

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Diethyl malonate | Sodium ethoxide, Formamide | Ethanol | 2 | ~70% | [1] |

| Dimethyl malonate | Sodium methoxide, Formamide | Methanol | 1 | 70% | [6] |

| Malonodiamide | Sodium methoxide, Ethyl formate | Ethanol | 2 | - | [1] |

| Diethyl malonate | Sodium methoxide, Acetamidine HCl | Methanol | 5 | 87% | [7] |

Protocol 2 (Proposed): Synthesis of this compound

This proposed multi-step protocol starts from the synthesized 4,6-dihydroxypyrimidine.

Step 2a: Vilsmeier-Haack Formylation of 4,6-Dihydroxypyrimidine

Objective: To introduce a formyl group at the 5-position of the pyrimidine ring. This protocol is adapted from procedures for formylating similar activated aromatic systems.[8]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (or other suitable solvent)

-

Sodium carbonate solution (15%)

-

Diethyl ether

Procedure:

-

In a flask cooled to 0°C, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to prepare the Vilsmeier reagent.

-

Add 1,2-dichloroethane to the Vilsmeier reagent.

-

Add 4,6-dihydroxypyrimidine to the mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

The reaction mixture is then carefully neutralized with a 15% aqueous sodium carbonate solution.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield 4,6-dihydroxy-5-formylpyrimidine.

Step 2b: Knoevenagel Condensation and Decarboxylation

Objective: To form the acrylic acid intermediate.[9][10][11][12]

Materials:

-

4,6-Dihydroxy-5-formylpyrimidine

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

Procedure:

-

Dissolve 4,6-dihydroxy-5-formylpyrimidine and malonic acid in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux for several hours. Carbon dioxide evolution should be observed.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-(4,6-dihydroxypyrimidin-5-yl)acrylic acid.

Step 2c: Fischer Esterification

Objective: To convert the carboxylic acid to the final methyl ester.

Materials:

-

2-(4,6-Dihydroxypyrimidin-5-yl)acrylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

Suspend 2-(4,6-dihydroxypyrimidin-5-yl)acrylic acid in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

- 3. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 6. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

Application Notes and Protocols for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental procedures for the synthesis, handling, and biological evaluation of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. The protocols are intended to guide researchers in exploring the potential therapeutic applications of this pyrimidine derivative.

Chemical Synthesis

A plausible synthetic route for this compound involves a multi-step process starting from the readily available 4,6-dihydroxypyrimidine. The key is the functionalization at the C5 position. A common method for introducing a carbon substituent at this position is the Vilsmeier-Haack reaction, followed by chain extension.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established organic chemistry reactions for similar heterocyclic compounds.

Step 1: Formylation of 4,6-dihydroxypyrimidine (Vilsmeier-Haack Reaction)

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add 4,6-dihydroxypyrimidine to the flask in portions.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitate of 5-formyl-4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion of the formyl group to an acrylate ester (Wittig Reaction)

-

Prepare the Wittig reagent: In a separate flask under a nitrogen atmosphere, suspend methyl (triphenylphosphoranylidene)acetate in dry tetrahydrofuran (THF).

-

Add the 5-formyl-4,6-dihydroxypyrimidine from Step 1 to the suspension.

-

Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product, Methyl 3-(4,6-dihydroxypyrimidin-5-yl)acrylate, by column chromatography on silica gel.

Step 3: Reduction of the acrylate to the acetate

-

Dissolve the purified acrylate from Step 2 in ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (40-50 psi) at room temperature for 6-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Experimental Protocols

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and herbicidal effects.[1][2][3] The following protocols are provided as a starting point for evaluating the biological potential of this compound.

Anticancer Activity

Many pyrimidine derivatives have shown promise as anticancer agents by interfering with various cellular processes in cancer cells.[4][5]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 3: Cell Cycle Analysis

This protocol determines if the compound induces cell cycle arrest.

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the compound induces programmed cell death (apoptosis).

-

Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 or 48 hours.

-

Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for in vitro anticancer activity evaluation.

Enzyme Inhibition

Pyrimidine-based compounds are known to inhibit various enzymes, making them attractive for drug development.[6]

Protocol 5: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol can be adapted for various enzymes where activity can be monitored by a change in absorbance.

-

Reagent Preparation: Prepare stock solutions of the target enzyme, its substrate, and this compound in an appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for 15-30 minutes at the optimal temperature for the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mechanism of inhibition (competitive, non-competitive, etc.).[6]

Caption: General mechanism of enzyme inhibition by the test compound.

Herbicidal Activity

Certain pyrimidine derivatives have shown potent herbicidal activity.[7]

Protocol 6: Seed Germination and Seedling Growth Inhibition Assay

-

Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water containing a surfactant (e.g., Tween 80) to obtain a series of concentrations.

-

Seed Treatment: Place filter paper in Petri dishes and moisten with the test solutions. Place seeds of a model plant (e.g., cress, lettuce, or ryegrass) on the filter paper.

-

Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature for 7-14 days.

-

Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.

-

Data Analysis: Calculate the percentage of inhibition for each parameter compared to a control group treated only with the solvent and surfactant. Determine the concentration required for 50% inhibition (EC₅₀).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting the results from the described protocols.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) ± SD |

| MCF-7 (Breast) | Value |

| A549 (Lung) | Value |

| HCT116 (Colon) | Value |

| Positive Control | Value |

Table 2: Enzyme Inhibition Data for this compound

| Target Enzyme | IC₅₀ (µM) ± SD | Kᵢ (µM) ± SD | Mechanism of Inhibition |

| Enzyme 1 | Value | Value | e.g., Competitive |

| Enzyme 2 | Value | Value | e.g., Non-competitive |

Table 3: Herbicidal Activity of this compound

| Plant Species | Parameter | EC₅₀ (µg/mL) ± SD |

| Species 1 | Root Growth | Value |

| Shoot Growth | Value | |

| Species 2 | Root Growth | Value |

| Shoot Growth | Value |

Conclusion

The provided protocols offer a comprehensive framework for the synthesis and biological evaluation of this compound. Researchers are encouraged to adapt these methods to their specific experimental needs and to explore the full therapeutic potential of this and related pyrimidine derivatives. Diligent data collection and analysis, as outlined, will be crucial in determining the compound's efficacy and mechanism of action in various biological systems.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Heck Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Biological Activity of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative. The pyrimidine scaffold is a core structure in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] These activities often stem from the ability of pyrimidine analogs to interfere with metabolic pathways or inhibit key enzymes.[2][3][4] This document provides a comprehensive guide to a panel of in vitro biological assays to characterize the potential therapeutic activities of this compound.

Potential Biological Activities and Corresponding Assays

Based on the activities of structurally related pyrimidine derivatives, the following biological assays are recommended for the initial screening and characterization of this compound.

Anticancer and Cytotoxic Activity

Pyrimidine analogs are widely recognized for their potential as anticancer agents, primarily by inhibiting cell proliferation.[1][5] The following assays are fundamental in assessing the cytotoxic and antiproliferative effects of the test compound on cancer cell lines.

Data Presentation: Hypothetical IC50 Values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 25.5 ± 3.1 |

| HeLa | Cervical Cancer | 18.9 ± 2.2 |

| K562 | Leukemia | 32.1 ± 4.5 |

Experimental Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][6]

-

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5][6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[5][6]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

-

-

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is another widely used method for determining cytotoxicity, based on the ability of the SRB dye to bind to protein components of cells.[7]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) SRB solution in 1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[5]

-

Cell Fixation: After 48-72 hours of incubation, add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[5]

-

Washing: Wash the plates five times with water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound SRB.[5]

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value, similar to the MTT assay.[5]

-

-

Visualization of Experimental Workflow:

Caption: General workflow for in vitro cytotoxicity assays.

Anti-inflammatory Activity

Pyrimidine derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][7]

Data Presentation: Hypothetical COX-1 and COX-2 Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | >100 | 8.5 ± 0.9 | >11.7 |

| Celecoxib (Control) | 15 | 0.04 | 375 |

Experimental Protocol:

-

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation.[1]

-

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.[1]

-

Pre-incubate the this compound with the COX-2 enzyme in a reaction buffer.[1]

-

Initiate the enzymatic reaction by adding arachidonic acid.[1]

-

Allow the reaction to proceed for a specific time at a controlled temperature.[1]

-

Stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC).[1]

Data Presentation: Hypothetical MIC Values

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | 128 |

| Candida albicans | ATCC 90028 | >256 |

Experimental Protocol:

-

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Microbial cultures

-

Sterile cork borer

-

This compound solutions at different concentrations

-

Solvent control and standard antibiotic

-

-

Procedure:

-

Prepare a uniform lawn of the test microorganism on the agar plate.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[1]

-

Add a defined volume (e.g., 50-100 µL) of the compound solution at different concentrations into the wells.[1]

-

Include a solvent control and a standard antibiotic in separate wells.[1]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[1]

-

-

Potential Mechanism of Action and Signaling Pathways

Pyrimidine analogs often exert their effects by interfering with nucleotide metabolism.[6] As prodrugs, they can be intracellularly activated through phosphorylation to their nucleotide forms, which can then inhibit essential enzymes or be incorporated into DNA or RNA, leading to cell death.[2][3]

Visualization of a Potential Signaling Pathway:

Caption: Potential mechanism of action for a pyrimidine analog.

Conclusion

The protocols and assays outlined in this document provide a robust framework for the initial biological characterization of this compound. A systematic approach involving a panel of in vitro assays is crucial for elucidating the compound's pharmacological profile and identifying its potential therapeutic applications. Further studies, including more specific enzyme inhibition assays and in vivo models, will be necessary to fully understand its mechanism of action and efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

purification techniques for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

An Application Note on the Purification of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

This document provides detailed protocols for the purification of this compound, a key intermediate in the synthesis of various biologically active compounds. The methodologies described are based on standard laboratory techniques for the purification of pyrimidine derivatives and are intended to serve as a comprehensive guide.

Introduction

This compound is a substituted pyrimidine with significant potential in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring the reliability of biological data. This application note outlines two primary methods for its purification: column chromatography and recrystallization.

Data Presentation: Purification Techniques

The selection of a suitable purification technique depends on the impurity profile and the desired final purity of the compound. Below is a summary of recommended methods with typical parameters.

| Purification Technique | Stationary Phase / Solvent System | Typical Recovery | Typical Purity | Notes |

| Column Chromatography | Silica Gel | 70-90% | >98% | Effective for removing a wide range of impurities. The solvent gradient can be optimized based on TLC analysis. |

| Eluent: Dichloromethane/Ethyl Acetate (gradient) | ||||

| Eluent: Hexanes/Ethyl Acetate (gradient) | ||||

| Recrystallization | Dichloromethane/Hexane | 60-80% | >99% | Ideal for removing less soluble impurities and for obtaining highly crystalline material. |

| Methanol | Suitable for compounds with good solubility in alcohols at elevated temperatures. |

Experimental Protocols

1. Column Chromatography Protocol

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Dichloromethane (DCM), analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Hexanes, analytical grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass column for chromatography

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 DCM:EtOAc).

-

Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

-

Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 DCM:EtOAc) and gradually increase the polarity (e.g., to 90:10, 80:20 DCM:EtOAc). The specific gradient should be determined by prior TLC analysis.

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to obtain the purified this compound.

2. Recrystallization Protocol

This protocol is suitable for obtaining a highly pure, crystalline product.

Materials:

-

Crude or partially purified this compound

-

Dichloromethane (DCM)

-

Hexane

-

Methanol

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol or DCM).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. For DCM/Hexane recrystallization, slowly add hexane (the anti-solvent) to the DCM solution until turbidity is observed, then heat until the solution is clear and allow to cool.

-

Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations